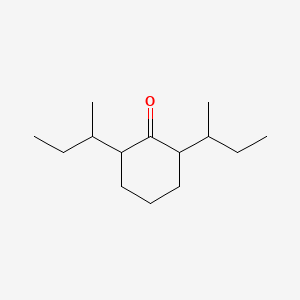
2,6-Bis(1-methylpropyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(1-methylpropyl)cyclohexan-1-one is a useful research compound. Its molecular formula is C14H26O and its molecular weight is 210.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
Tolgabide serves as a prodrug of gamma-aminobutyric acid (GABA), which is crucial for studying GABAergic activity. Its chemical structure allows researchers to investigate the mechanisms underlying neurotransmission and synaptic function. The compound's role in drug design highlights its potential as a building block for synthesizing more complex organic molecules.
Biology
In biological research, Tolgabide's function as a GABA receptor agonist makes it valuable for exploring neurotransmission pathways. Studies have shown that it can modulate synaptic activity, making it relevant for research into conditions like epilepsy and anxiety disorders.
Medicine
Although not commercially available, Tolgabide has been investigated for its anticonvulsant properties. Research indicates its potential therapeutic applications in treating epilepsy and other neurological disorders. Clinical studies have suggested that Tolgabide may help reduce seizure frequency in animal models, warranting further exploration in human trials.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Prodrug of GABA | Investigated for GABAergic activity mechanisms |
| Biology | GABA receptor agonist | Modulates neurotransmission; potential in anxiety and epilepsy research |
| Medicine | Anticonvulsant properties | Reduced seizure frequency in animal models |
Case Study 1: GABAergic Activity
A study published in Neuroscience Letters investigated the effects of Tolgabide on GABA receptor activation. Researchers found that the compound significantly enhanced GABAergic transmission in vitro, suggesting its potential utility in developing treatments for anxiety disorders.
Case Study 2: Anticonvulsant Effects
In an animal model of epilepsy, Tolgabide was administered to assess its anticonvulsant properties. Results indicated a marked decrease in seizure frequency compared to control groups, highlighting its promise as a therapeutic agent for epilepsy management.
Industry Applications
Tolgabide's chemical properties make it a candidate for further development in pharmaceutical research and drug design. Its unique structure may enable the synthesis of novel compounds with enhanced efficacy and specificity for neurological applications.
Propriétés
Numéro CAS |
71501-12-7 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
2,6-di(butan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C14H26O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h10-13H,5-9H2,1-4H3 |
Clé InChI |
DAHPLMKJYAYVAZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1CCCC(C1=O)C(C)CC |
SMILES canonique |
CCC(C)C1CCCC(C1=O)C(C)CC |
Key on ui other cas no. |
71501-12-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















